CID 156592284

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

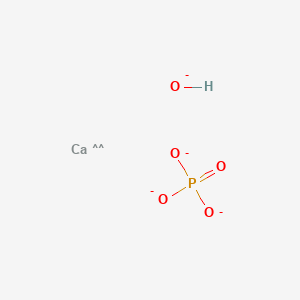

Hydroxyapatite is a naturally occurring mineral form of calcium apatite with the chemical formula Ca₁₀(PO₄)₆(OH)₂. It is a major component of bone and teeth, making up about 70% of bone by weight and 50% by volume. Hydroxyapatite is known for its excellent biocompatibility, bioactivity, and osteoconductivity, which makes it a valuable material in medical and dental applications .

准备方法

Synthetic Routes and Reaction Conditions

Hydroxyapatite can be synthesized through various methods, including:

-

Wet Chemical Precipitation: : This involves the reaction of calcium hydroxide with phosphoric acid under controlled conditions. The reaction is as follows: [ 10 \text{Ca(OH)}_2 + 6 \text{H}_3\text{PO}4 \rightarrow \text{Ca}{10}(\text{PO}_4)_6(\text{OH})_2 + 18 \text{H}_2\text{O} ] This method is widely used due to its simplicity and cost-effectiveness .

-

Sol-Gel Method: : This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain hydroxyapatite. This method allows for better control over the particle size and morphology .

-

Hydrothermal Method: : This involves the crystallization of hydroxyapatite from aqueous solutions at high temperatures and pressures. This method produces highly crystalline hydroxyapatite with excellent purity .

Industrial Production Methods

In industrial settings, hydroxyapatite is often produced using large-scale wet chemical precipitation or hydrothermal methods. These methods are optimized for high yield and consistency, ensuring the production of high-quality hydroxyapatite for various applications .

化学反应分析

Hydroxyapatite undergoes several types of chemical reactions, including:

-

Substitution Reactions: : The hydroxyl groups in hydroxyapatite can be substituted with other anions such as fluoride, chloride, or carbonate, resulting in compounds like fluorapatite or chlorapatite .

-

Thermal Decomposition: : At high temperatures, hydroxyapatite can decompose into other calcium phosphate phases such as tricalcium phosphate and tetracalcium phosphate .

-

Acid-Base Reactions: : Hydroxyapatite can react with acids to form soluble calcium and phosphate ions. This reaction is important in biological systems, where it plays a role in bone resorption and remodeling .

科学研究应用

Hydroxyapatite has a wide range of applications in scientific research, including:

-

Biomedical Applications: : Hydroxyapatite is extensively used in bone grafts, dental implants, and tissue engineering due to its biocompatibility and ability to promote bone growth . It is also used in drug delivery systems to provide controlled release of therapeutic agents .

-

Environmental Applications: : Hydroxyapatite is used in water treatment to remove heavy metals and other contaminants due to its high affinity for metal ions .

-

Catalysis: : Hydroxyapatite is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the degradation of pollutants .

作用机制

The mechanism of action of hydroxyapatite involves its interaction with biological tissues. In bone tissue engineering, hydroxyapatite promotes osteoconduction by providing a scaffold for new bone growth. It also supports osteointegration by forming a strong bond with the surrounding bone tissue . At the molecular level, hydroxyapatite interacts with proteins and cells to stimulate the formation of new bone matrix .

相似化合物的比较

Hydroxyapatite is often compared with other calcium phosphate compounds, such as:

-

Tricalcium Phosphate (Ca₃(PO₄)₂): : Tricalcium phosphate is another biocompatible material used in bone grafts and dental applications. it has a higher resorption rate compared to hydroxyapatite, making it more suitable for applications where faster degradation is desired .

-

Fluorapatite (Ca₁₀(PO₄)₆F₂): : Fluorapatite is similar to hydroxyapatite but contains fluoride ions instead of hydroxyl groups. It is more resistant to acid attack and is used in dental applications to prevent tooth decay .

-

Chlorapatite (Ca₁₀(PO₄)₆Cl₂): : Chlorapatite contains chloride ions and has similar properties to hydroxyapatite.

Hydroxyapatite stands out due to its excellent biocompatibility, bioactivity, and ability to promote bone growth, making it a preferred material in medical and dental applications .

属性

CAS 编号 |

53801-70-0 |

|---|---|

分子式 |

CaHO5P-4 |

分子量 |

152.06 g/mol |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChI 键 |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

规范 SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)

![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)

![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)

![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)